molecular formula C9H8ClNS B2399865 6-(Chloromethyl)-2-methylbenzo[d]thiazole CAS No. 99846-82-9

6-(Chloromethyl)-2-methylbenzo[d]thiazole

Cat. No. B2399865
CAS RN: 99846-82-9
M. Wt: 197.68
InChI Key: AEMKLAQKGNARFW-UHFFFAOYSA-N
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Description

“6-(Chloromethyl)-2-methylbenzo[d]thiazole” is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

A series of new benzothiazole derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of “6-(Chloromethyl)-2-methylbenzo[d]thiazole” is C9H8ClNS, with an average mass of 197.684 Da and a monoisotopic mass of 197.006592 Da .


Chemical Reactions Analysis

Benzothiazoles, including “6-(Chloromethyl)-2-methylbenzo[d]thiazole”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .

Safety and Hazards

According to the safety data sheet, “6-(Chloromethyl)-2-methylbenzo[d]thiazole” is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Thiazole derivatives, including “6-(Chloromethyl)-2-methylbenzo[d]thiazole”, continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research may focus on further exploring the biological activities of these compounds and developing more effective drugs based on these structures.

properties

IUPAC Name

6-(chloromethyl)-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMKLAQKGNARFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-2-methylbenzo[d]thiazole

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